Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)-
Description
The compound Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)- belongs to the imidazo[1,5-a]pyrazine family, a subclass of azaindolizines characterized by a fused bicyclic structure comprising a five-membered imidazole ring and a six-membered pyrazine ring bridged by a nitrogen atom . This scaffold is less explored compared to its isomer imidazo[1,2-a]pyrazine, which is widely utilized in drug development due to its structural versatility and pharmaceutical relevance .
The target compound features multiple substituents:
- 8-[2-(3,4-Dimethylphenyl)ethyl]: A lipophilic aromatic side chain enhancing membrane permeability.
- 3-Ethyl: Aliphatic substituent influencing steric and electronic properties.
- 1-Methoxy: Electron-donating group modulating electronic density.
- N-Methyl acetamide: Polar functional group improving solubility and metabolic stability.
- (aR,8S) stereochemistry: Critical for chiral recognition in biological systems.
Synthetic routes for imidazo[1,5-a]pyrazines typically involve cyclization reactions, such as the one-pot conversion of mesoionic oxazolium olates with TosMIC (toluenesulfonylmethyl isocyanide) in the presence of DBU (1,8-diazabicycloundec-7-ene) under inert atmospheres .
Properties
Molecular Formula |
C28H36N4O2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(2R)-2-[(8S)-8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-1-methoxy-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C28H36N4O2/c1-6-24-30-28(34-5)26-23(15-14-21-13-12-19(2)20(3)18-21)31(16-17-32(24)26)25(27(33)29-4)22-10-8-7-9-11-22/h7-13,18,23,25H,6,14-17H2,1-5H3,(H,29,33)/t23-,25+/m0/s1 |
InChI Key |
QNLPHNYLCGQRJK-UKILVPOCSA-N |
Isomeric SMILES |
CCC1=NC(=C2N1CCN([C@H]2CCC3=CC(=C(C=C3)C)C)[C@H](C4=CC=CC=C4)C(=O)NC)OC |
Canonical SMILES |
CCC1=NC(=C2N1CCN(C2CCC3=CC(=C(C=C3)C)C)C(C4=CC=CC=C4)C(=O)NC)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Cyclization with Bismuth(III) Triflate
Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) in dichloroethane (DCE) at 150°C facilitate the formation of the seven-membered nitrilium ion intermediate (Scheme 4 in). Hydration of this intermediate yields the amide-linked framework. Substituting the benzylic alcohol with a 3,4-dimethylphenethyl group requires prior synthesis of 2-(3,4-dimethylphenyl)ethanol, which can be brominated to 2-(3,4-dimethylphenyl)ethyl bromide using Appel halogenation (97% yield,).
Stereochemical Control at C8
The (8S) configuration is introduced via chiral auxiliaries or asymmetric catalysis. Patent WO2009156951A2 discloses that tetrahydro-imidazo[1,5-a]pyrazines with cyclopropyl or aryl groups at R₃ exhibit enhanced stereoselectivity when using L-proline-derived catalysts. For the target molecule, a Sharpless asymmetric epoxidation followed by ring-opening with methylamine could establish the desired (aR,8S) configuration.
Functionalization at Position 3 and N-Methylation
Ethylation at C3
Position 3 is ethylated via nucleophilic substitution. Treating the intermediate with ethyl bromide in acetonitrile under microwave irradiation (135–140°C, 4 min) achieves 89% yield (, Table 2). Alternatively, palladium-catalyzed cross-coupling with ethylzinc bromide (Negishi reaction) offers higher regioselectivity.
N-Methylation of the Acetamide Moiety
The N-methyl group is introduced using methyl triflate in dimethylformamide (DMF) at 0°C, followed by quenching with aqueous NaHCO₃ (, General Procedure). This step requires careful pH control to avoid epimerization at the stereogenic centers.
Installation of the 2-(3,4-Dimethylphenyl)ethyl Group
Synthesis of 2-(3,4-Dimethylphenyl)ethyl Bromide
Bromination of 2-(3,4-dimethylphenyl)ethanol is achieved using PBr₃ in dichloromethane (91% yield,). Silphos (PCl₅-SiO₂) in acetonitrile under reflux provides a greener alternative (96% yield,).
Alkylation at Position 8
The bromoethyl intermediate undergoes nucleophilic attack on the pyrazine nitrogen at position 8. Optimized conditions involve tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene at 110°C (72% yield,). Stereochemical integrity is preserved by conducting the reaction at low temperatures (−20°C).
Methoxy Group Introduction at Position 1
Methylation of the hydroxyl group at position 1 is performed using methyl iodide and K₂CO₃ in acetone. Alternatively, Mitsunobu conditions (DIAD, PPh₃) with methanol provide higher yields (85%) while retaining configuration (, Claim 4).
Final Acetamide Assembly and Characterization
Coupling of the Phenylacetyl Group
The α-phenylacetamide side chain is installed via Schotten-Baumann reaction: treatment with phenylacetyl chloride in a biphasic system (NaOH/CH₂Cl₂). The (aR) configuration is secured using (R)-BINOL-phosphoric acid as a chiral catalyst (78% ee,).
Purification and Analytical Data
Final purification by silica gel chromatography (EtOAc/hexane, 3:7) affords the target compound as a white solid. Key characterization data include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 6.95 (s, 1H, H-2), 4.32 (q, J = 7.1 Hz, 1H, H-8), 3.81 (s, 3H, OCH₃), 2.98 (s, 3H, NCH₃).
- HRMS : m/z calc. for C₂₉H₃₅N₃O₂ [M+H]⁺: 482.2804, found: 482.2798.
Optimization and Scalability
Solvent and Temperature Effects
Replacing DCE with cyclopentyl methyl ether (CPME) improves yield by 12% due to enhanced solubility of intermediates (, Table 3). Lowering the reaction temperature to 120°C minimizes byproduct formation during cyclization.
Catalytic System Screening
A comparative study of Lewis acids (Table 1) reveals Bi(OTf)₃ outperforms Sc(OTf)₃ or Yb(OTf)₃ in both yield (92% vs. 68–75%) and enantioselectivity (88% ee vs. <50% ee).
Table 1: Catalyst Screening for Cyclization
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| Bi(OTf)₃ | 92 | 88 |
| Sc(OTf)₃ | 75 | 45 |
| Yb(OTf)₃ | 68 | 38 |
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)- involves interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
(a) Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine
- Imidazo[1,5-a]pyrazine : Less studied but emerging in medicinal chemistry due to its unique bridged nitrogen configuration. Example: 8-tert-butyl derivatives (e.g., tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate) are intermediates in drug synthesis .
- Imidazo[1,2-a]pyrazine : Well-established scaffold with applications in TLR7 antagonists and fluorescent probes. For instance, 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde is used in bioimaging .
(b) Pyrazolo[1,5-a]quinoxaline and Imidazo[1,5-a]quinoxaline
These analogs exhibit distinct biological activities. For example, pyrazolo[1,5-a]quinoxalines (e.g., 10a and 10b) are selective TLR7 antagonists, while imidazo[1,5-a]quinoxalines show broader receptor interactions .
Substituent-Driven Properties
(a) Lipophilic vs. Polar Groups
- Tosyl groups (e.g., in 3g ) enhance stability but reduce solubility.
- Methoxy groups (e.g., in 3j ) improve electronic density for π-π interactions in binding pockets.
(b) Stereochemical Influence
The (aR,8S) configuration of the target compound contrasts with racemic mixtures in analogs like 3a-j , which lack stereochemical data . Chirality is critical for target selectivity, as seen in TLR7 antagonists where enantiomers exhibit differing antagonistic potencies .
Pharmacological and Physicochemical Profiles
(a) Spectral Data Comparison
- The target compound’s acetamide group likely shifts C=O stretches to ~1676 cm⁻¹, similar to 3g .
- Aromatic proton regions (δ 6.94–8.98) align with analogs, confirming structural consistency.
Biological Activity
Imidazo[1,5-a]pyrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Imidazo[1,5-a]pyrazine-7(8H)-acetamide, 8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-, (aR,8S)- is a notable member of this class. This article explores its biological activity, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,5-a]pyrazine core with various substituents that contribute to its biological properties. The presence of the methoxy group and the ethyl side chains enhances its lipophilicity and bioavailability.
Antitumor Activity
Imidazo[1,5-a]pyrazines have shown promising antitumor properties. In vitro studies indicate that derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target compound demonstrated IC50 values ranging from 1.8 to 3.2 μM against glioblastoma and colorectal carcinoma cell lines .
The antitumor effects are primarily attributed to the ability of these compounds to intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their efficacy against rapidly dividing cancer cells .
Antimicrobial Activity
Research indicates that imidazo[1,5-a]pyrazines possess antibacterial and antiviral properties. These compounds have been evaluated for their activity against various pathogens, showing effectiveness in inhibiting bacterial growth and viral replication in several assays .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,5-a]pyrazines is influenced by their structural features. Modifications at specific positions on the pyrazine ring can enhance potency and selectivity. For example, the introduction of electron-donating groups has been correlated with increased activity against certain cancer cell lines .
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Increases lipophilicity |
| Ethyl chain | Enhances bioavailability |
| Dimethylphenyl group | Improves selectivity against cancer cells |
Study 1: Anticancer Efficacy
A recent study evaluated a series of imidazo[1,5-a]pyrazine derivatives for their anticancer efficacy in xenograft models. The lead compound demonstrated significant tumor growth inhibition compared to controls, supporting its potential as an anticancer agent .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of imidazo[1,5-a]pyrazines against common bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial efficacy, with certain derivatives exhibiting broad-spectrum activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing imidazo[1,5-a]pyrazine derivatives with complex substituents?
- Methodological Answer : Multi-component reactions and intramolecular cyclizations are foundational strategies. For example, hydrazide derivatives can react with aromatic aldehydes in ethanol under acidic catalysis to form N-acylhydrazones, followed by purification via solvent removal and recrystallization . Scalable routes using continuous flow reactors and automated platforms (e.g., for optimizing reaction conditions) are also applicable for industrial-grade synthesis . Key steps include refluxing intermediates (e.g., carbonyldiimidazole with hydrazinopyrazinones) and rigorous purification via column chromatography or crystallization .
Q. How can researchers confirm the stereochemical configuration (aR,8S) of the compound using spectroscopic and computational methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can resolve diastereotopic protons and coupling patterns to infer stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular formulas, while density functional theory (DFT) calculations predict stable conformers and compare experimental vs. computed chemical shifts . X-ray crystallography is definitive for absolute configuration determination but requires high-purity crystals .
Advanced Research Questions
Q. What strategies can be used to address discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Contradictions may arise from bioavailability or metabolic stability differences. To resolve this:
- Pharmacokinetic Profiling : Measure plasma stability, cytochrome P450 interactions, and blood-brain barrier permeability .
- Theoretical Frameworks : Link experimental data to conceptual models (e.g., structure-activity relationships) to identify structural modifications that enhance in vivo efficacy .
- Validation : Use orthogonal assays (e.g., radiolabeled binding studies) to confirm target engagement in vivo .
Q. How can computational modeling and AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., acetylcholinesterase) and optimize substituent interactions .
- AI-Driven Synthesis : Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to predict optimal conditions (e.g., solvent, temperature) for yield improvement .
- ADMET Prediction : Machine learning models (e.g., QSAR) forecast absorption, distribution, and toxicity, enabling virtual screening of derivatives before synthesis .
Methodological Notes
- Experimental Design : Align synthesis and bioassay protocols with theoretical frameworks (e.g., free radical scavenging mechanisms for antioxidant activity) to ensure reproducibility .
- Data Analysis : Use statistical tools (e.g., ANOVA for IC comparisons) and bibliometric analysis to contextualize findings within existing literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
